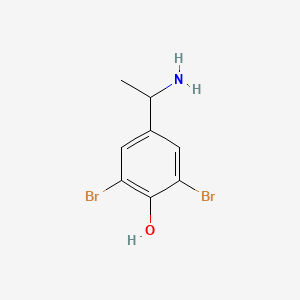

4-(1-Aminoethyl)-2,6-dibromophenol

Description

Contextualization within Bromophenolic Compounds and Halogenated Natural Products Research

Significance in Marine Natural Product Chemistry

Marine environments are a prolific source of chemically diverse and biologically active natural products. chemicalbook.comnih.gov Among these, halogenated compounds, particularly those containing bromine, are exceptionally common in marine organisms compared to their terrestrial counterparts. This prevalence is attributed to the high concentration of bromide in seawater and the evolution of specific enzymes, such as bromoperoxidases, in marine life.

Bromophenols are a significant class of these marine natural products, isolated from a wide array of marine organisms, including algae, sponges, and tunicates. These compounds play crucial roles in the chemical ecology of their host organisms, often serving as defense mechanisms against predators, biofouling, and microbial pathogens. The exploration of marine bromophenols continues to be a vibrant area of research, yielding novel molecular structures with potential applications in medicine and biotechnology. ebi.ac.uk

Relationship to Bromotyrosine Alkaloids and Related Analogues

Structurally, 4-(1-Aminoethyl)-2,6-dibromophenol belongs to the family of bromotyrosine alkaloids. These natural products are derived from the amino acid L-tyrosine, which undergoes bromination and subsequent metabolic modifications. The core structure of these alkaloids consists of a brominated phenolic ring, a feature prominently displayed in this compound.

The biosynthesis of bromotyrosine alkaloids is a testament to the complex enzymatic machinery present in marine organisms. These pathways often involve multiple steps of bromination, oxidation, and rearrangement, leading to a wide diversity of chemical structures. The relationship of this compound to this class suggests its potential origin from similar biosynthetic pathways and hints at the possibility of it being either a natural product yet to be widely discovered or a synthetic analogue designed to mimic the properties of naturally occurring bromotyrosine derivatives.

Historical Perspectives on its Discovery, Synthesis, and Early Research Applications

Detailed historical records regarding the specific discovery and initial research applications of this compound are not extensively documented in publicly available scientific literature. The compound is available from chemical suppliers, with one stereoisomer, (S)-4-(1-Aminoethyl)-2,6-dibromophenol, being specifically listed. chemicalbook.com This suggests that it is likely utilized in targeted research and development, possibly as a building block in organic synthesis or for screening in biological assays.

The synthesis of related bromophenols is a well-established area of organic chemistry. prepchem.comgoogle.com Generally, the synthesis of such compounds involves the bromination of a phenol (B47542) precursor. For a compound like this compound, a potential synthetic route could involve the bromination of 4-(1-aminoethyl)phenol (B140669) or the introduction of the aminoethyl side chain to a pre-brominated phenol ring. The synthesis of related structures, such as 2-amino-4,6-dibromo-phenol, has been described and involves the reduction of a nitrophenol precursor. prepchem.com

Early research on the broader class of bromotyrosine alkaloids focused on their isolation from marine sponges and the characterization of their biological activities, which include antimicrobial, cytotoxic, and enzyme-inhibitory properties. This foundational work has paved the way for more recent investigations into the potential therapeutic applications of these compounds and their synthetic analogues.

Current Research Trajectories and Interdisciplinary Relevance in Chemical Sciences

While specific current research trajectories for this compound are not widely published, its structural characteristics place it at the intersection of several key areas of chemical science. As a bromotyrosine analogue, it holds potential for investigation in medicinal chemistry as a scaffold for the development of new therapeutic agents. The bioactivity of many natural bromotyrosine alkaloids suggests that synthetic analogues like this compound could exhibit interesting pharmacological properties.

Furthermore, the study of bromophenols is relevant to environmental science, particularly in understanding the fate and impact of halogenated organic compounds in marine ecosystems. Research into the degradation of complex bromophenols, for instance, provides insights into their environmental persistence. mdpi.commdpi.com

The interdisciplinary relevance of this compound extends to materials science, where brominated compounds can be used as flame retardants or as precursors in the synthesis of advanced materials. The specific chemical properties of this compound, conferred by its amino and hydroxyl groups, make it a potentially useful building block in supramolecular chemistry and the design of functional polymers.

Table 1: Chemical Properties of (S)-4-(1-Aminoethyl)-2,6-dibromophenol

| Property | Value |

|---|---|

| Chemical Name | (S)-4-(1-Aminoethyl)-2,6-dibromophenol |

| Molecular Formula | C8H9Br2NO |

| Formula Weight | 294.97 |

| CBNumber | CB6321572 |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| (S)-4-(1-Aminoethyl)-2,6-dibromophenol |

| L-tyrosine |

| 4-(1-aminoethyl)phenol |

Structure

3D Structure

Properties

Molecular Formula |

C8H9Br2NO |

|---|---|

Molecular Weight |

294.97 g/mol |

IUPAC Name |

4-(1-aminoethyl)-2,6-dibromophenol |

InChI |

InChI=1S/C8H9Br2NO/c1-4(11)5-2-6(9)8(12)7(10)3-5/h2-4,12H,11H2,1H3 |

InChI Key |

ZITQCVKNOJISAA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=C(C(=C1)Br)O)Br)N |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 4 1 Aminoethyl 2,6 Dibromophenol

Strategies for de novo Synthesis of the Core Structure

The de novo synthesis of 4-(1-aminoethyl)-2,6-dibromophenol can be strategically approached by first constructing the carbon skeleton and then introducing the desired functional groups in a controlled manner. A plausible and efficient pathway involves the initial preparation of a ketone intermediate, which is then converted to the final amino compound.

Precursor Compounds and Reaction Pathways

A primary route for the synthesis of this compound commences with 2,6-dibromophenol (B46663) as the starting material. The synthesis proceeds through two key steps: Friedel-Crafts acylation followed by reductive amination.

Step 1: Friedel-Crafts Acylation

The initial step involves the Friedel-Crafts acylation of 2,6-dibromophenol with an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). organic-chemistry.orgsigmaaldrich.comscribd.comkhanacademy.orgmdpi.com The hydroxyl group of the phenol (B47542) directs the incoming acyl group primarily to the para position, yielding 4-acetyl-2,6-dibromophenol. The reaction is typically carried out in an inert solvent.

Reaction Scheme: Friedel-Crafts Acylation

2,6-Dibromophenol + Acetyl Chloride/AlCl₃ → 4-Acetyl-2,6-dibromophenol

Step 2: Reductive Amination

The resulting 4-acetyl-2,6-dibromophenol is then converted to this compound via reductive amination. quora.commasterorganicchemistry.comyoutube.com This transformation can be achieved by treating the ketone with ammonia (B1221849) to form an intermediate imine, which is subsequently reduced to the amine. A common and effective reducing agent for this one-pot reaction is sodium cyanoborohydride (NaBH₃CN), as it is selective for the iminium ion over the ketone. masterorganicchemistry.comyoutube.comorganic-chemistry.orgresearchgate.netcommonorganicchemistry.com

Reaction Scheme: Reductive Amination

4-Acetyl-2,6-dibromophenol + NH₃ + NaBH₃CN → this compound

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | Friedel-Crafts Acylation | 2,6-Dibromophenol, Acetyl Chloride, AlCl₃ | 4-Acetyl-2,6-dibromophenol |

| 2 | Reductive Amination | 4-Acetyl-2,6-dibromophenol, Ammonia, NaBH₃CN | This compound |

Optimization of Synthetic Yields and Stereochemical Control

The efficiency of the synthesis can be optimized by carefully controlling the reaction conditions. In the Friedel-Crafts acylation, the stoichiometry of the Lewis acid and the reaction temperature are critical factors that can influence the yield and minimize side reactions. organic-chemistry.org For the reductive amination, maintaining the pH of the reaction medium is crucial for the efficient formation of the imine and its subsequent reduction. youtube.com

A key aspect of synthesizing this compound is the control of the stereochemistry at the chiral center of the aminoethyl group. This can be achieved through several advanced methods:

Enzymatic Reductive Amination: The use of reductive aminases (RedAms) offers a highly stereoselective route to chiral amines. By employing a suitable RedAm, the prochiral ketone, 4-acetyl-2,6-dibromophenol, can be converted directly into the desired (R)- or (S)-enantiomer of this compound with high enantiomeric excess.

Asymmetric Transfer Hydrogenation: An alternative approach involves the asymmetric reduction of the ketone intermediate, 4-acetyl-2,6-dibromophenol, to a chiral alcohol. This can be accomplished using asymmetric transfer hydrogenation with catalysts such as those based on ruthenium(II) complexes with chiral ligands. psu.eduthieme-connect.de The resulting chiral alcohol can then be converted to the amine with retention or inversion of configuration, depending on the chosen methodology.

Chiral Auxiliaries: The use of chiral auxiliaries provides another robust method for stereochemical control. nih.govrsc.orgresearchgate.netresearchgate.net For instance, the ketone can be derivatized with a chiral auxiliary to form a diastereomeric intermediate. Subsequent reduction of the carbonyl group, guided by the chiral auxiliary, leads to a diastereomerically enriched product. Cleavage of the auxiliary then yields the enantiomerically pure amine. (S)-1-Phenylethylamine is an example of a chiral auxiliary that has been used for the synthesis of enantiopure compounds. rsc.orgresearchgate.net

| Method | Description | Key Features |

| Enzymatic Reductive Amination | Direct conversion of the ketone to a chiral amine using a stereoselective enzyme. | High enantioselectivity, mild reaction conditions. |

| Asymmetric Transfer Hydrogenation | Reduction of the ketone to a chiral alcohol using a chiral catalyst, followed by conversion to the amine. | High enantiomeric excess, versatile for various ketones. |

| Chiral Auxiliaries | Temporary attachment of a chiral molecule to guide the stereochemical outcome of the reduction. | Established methodology, predictable stereochemical outcome. |

Functionalization and Derivatization Approaches

The presence of three distinct functional regions in this compound—the aminoethyl side chain, the phenolic moiety, and the brominated aromatic ring—allows for a wide range of chemical modifications.

Modification of the Aminoethyl Side Chain

The primary amine of the aminoethyl side chain is a versatile handle for various functionalization reactions.

N-Acylation: The amino group can be readily acylated using acylating agents such as acetic anhydride or acyl chlorides to form the corresponding amides. quora.comgoogle.comacs.orggoogle.com This modification can be used to introduce a variety of functional groups and to alter the compound's physicochemical properties. The reaction of p-aminophenol with acetic anhydride to form N-acetyl-p-aminophenol (acetaminophen) is a well-established example of this type of transformation. google.comgoogle.comyoutube.com

Reaction Scheme: N-Acylation

This compound + Acetic Anhydride → N-[1-(3,5-Dibromo-4-hydroxyphenyl)ethyl]acetamide

Transformations on the Phenolic Moiety

The phenolic hydroxyl group offers another site for chemical modification, most commonly through O-alkylation.

O-Alkylation: The hydroxyl group can be converted to an ether by reaction with alkylating agents such as dimethyl sulfate (B86663) or alkyl halides in the presence of a base. rsc.orgnih.govnih.govmdpi.com This reaction can be used to protect the phenolic group or to introduce new functionalities. For instance, O-methylation of phenols is often carried out using dimethyl carbonate as a green methylating agent. nih.govmdpi.com

Reaction Scheme: O-Methylation

This compound + Dimethyl Sulfate/Base → 4-(1-Aminoethyl)-2,6-dibromoanisole

Directed Halogenation Pattern Modifications on the Aromatic Ring

The two bromine atoms on the aromatic ring can be selectively manipulated to introduce further diversity into the molecular structure.

Directed Ortho-Lithiation: The bromine atoms can be selectively replaced or used to direct further substitution. One powerful technique is directed ortho-lithiation. By using a suitable directing group, it is possible to selectively remove a proton from a position ortho to that group. In the case of a protected derivative of this compound, it may be possible to direct lithiation to one of the positions adjacent to the bromine atoms, allowing for subsequent reaction with an electrophile to introduce a new substituent. organic-chemistry.orgscilit.com

Halogen Exchange Reactions: The bromo substituents can potentially be exchanged for other halogens, such as fluorine or iodine, through halogen exchange reactions. organic-chemistry.orgacs.org These reactions are often catalyzed by copper or other transition metals and can provide access to analogues with altered electronic properties.

Selective Debromination: It may be possible to achieve selective monodebromination through catalytic hydrogenation under controlled conditions. The choice of catalyst and reaction parameters would be critical to favor the removal of only one bromine atom. mdpi.comresearchgate.netscispace.com

| Modification Site | Reaction Type | Potential Reagents |

| Aminoethyl Side Chain | N-Acylation | Acetic anhydride, Acyl chlorides |

| Phenolic Moiety | O-Alkylation | Dimethyl sulfate, Alkyl halides |

| Aromatic Ring | Directed Ortho-Lithiation | Organolithium reagents |

| Aromatic Ring | Halogen Exchange | Metal halides, Transition metal catalysts |

| Aromatic Ring | Selective Debromination | H₂, Pd/C (controlled conditions) |

Stereoselective Synthesis and Chiral Resolution Techniques for Enantiopure Forms

The stereocenter at the alpha-position of the aminoethyl group in this compound necessitates the development of stereoselective synthetic methods to obtain enantiomerically pure forms. While specific methods for this exact compound are not extensively documented, established strategies for analogous chiral benzylic amines and 1-phenylethylamines can be adapted.

Asymmetric Synthesis:

A primary approach to obtaining enantiopure this compound is through the asymmetric reduction of a precursor ketone, 4-acetyl-2,6-dibromophenol. This can be achieved using various catalytic systems:

Asymmetric Hydrogenation: Transition metal catalysts, particularly those based on iridium, are effective for the asymmetric hydrogenation of acetophenone (B1666503) derivatives. pku.edu.cnnih.gov For instance, an iridium catalyst stabilized by L-proline and modified with a chiral diamine ligand like (1S, 2S)-DPEN has shown good catalytic performance in the asymmetric hydrogenation of acetophenone and its derivatives, yielding chiral alcohols with high enantiomeric excess. pku.edu.cn This alcohol can then be converted to the corresponding amine.

Biocatalysis: Enzymes offer a highly selective and environmentally friendly alternative for the synthesis of chiral amines. acs.orgmdpi.comrsc.orgnih.gov Transaminases, imine reductases, and amine dehydrogenases are classes of enzymes that can be employed for the asymmetric synthesis of amines. mdpi.com For example, a biocatalytic cascade combining an ene-reductase and an imine reductase/reductive aminase can convert α,β-unsaturated ketones into chiral amines with multiple stereocenters. nih.gov

Another powerful strategy involves the use of chiral auxiliaries. The Ellman lab developed tert-butanesulfinamide as a versatile chiral reagent for the asymmetric synthesis of a wide variety of amines. yale.edu This method has been used on a large scale in the pharmaceutical industry. yale.edu

Chiral Resolution:

When a racemic mixture of this compound is synthesized, chiral resolution techniques can be employed to separate the enantiomers.

Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities. researchgate.netnih.govacs.orgacs.org Common resolving agents for phenylethylamine derivatives include tartaric acid and mandelic acid. researchgate.netnih.gov The efficiency of the resolution can be influenced by the choice of solvent and the structure of the resolving agent. nih.govbme.hu

Enzymatic Kinetic Resolution: Lipases are commonly used enzymes for the kinetic resolution of racemic amines. nih.govresearchgate.netcsic.esnih.gov In this process, one enantiomer of the amine is selectively acylated by the enzyme, allowing for the separation of the acylated and unacylated enantiomers. For example, Candida antarctica lipase (B570770) B (CAL-B) has been successfully used for the resolution of various phenylethylamines. researchgate.netcsic.es

Table 1: Comparison of Stereoselective Synthesis and Chiral Resolution Techniques

| Method | Description | Advantages | Disadvantages |

| Asymmetric Hydrogenation | Catalytic reduction of a prochiral ketone using a chiral catalyst. | High enantioselectivity, broad substrate scope. | May require expensive metal catalysts and ligands. |

| Biocatalysis | Use of enzymes (e.g., transaminases, lipases) for asymmetric synthesis or resolution. | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability can be a limitation. |

| Diastereomeric Salt Formation | Formation of diastereomeric salts with a chiral resolving agent, followed by separation. | Well-established, scalable method. | Can be time-consuming, success is not guaranteed for all compounds. |

Green Chemistry Principles and Sustainable Synthetic Routes

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. This involves considering factors such as atom economy, the use of less hazardous reagents and solvents, and energy efficiency.

Sustainable Bromination:

Traditional bromination methods often use elemental bromine, which is highly toxic and corrosive. Greener alternatives for the bromination of phenols include:

Enzymatic Bromination: Bromoperoxidases, found in marine algae, can catalyze the selective bromination of phenols using bromide salts and hydrogen peroxide as a green oxidant. researchgate.net This method offers high regioselectivity under mild conditions. researchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis can be used to generate bromine in situ from bromide salts, avoiding the direct handling of liquid bromine. beilstein-journals.orgnih.gov This method is mild, efficient, and highly chemoselective for the bromination of phenols. beilstein-journals.orgnih.gov

One-Pot Tandem Reactions: A one-pot synthesis of bromophenols from arylboronic acids has been developed using hydrogen peroxide and hydrogen bromide in ethanol. rsc.orgnih.gov This method is rapid, scalable, and avoids the need for purification by column chromatography. rsc.orgnih.gov

Sustainable Amination:

The introduction of the amino group can also be achieved through more sustainable methods:

Catalytic Amination of Phenols: The direct amination of phenols with ammonia can be carried out in the vapor phase using a solid acid catalyst, such as fluorinated gamma-alumina. google.com This method avoids the use of stoichiometric reagents.

Biocatalytic Reductive Amination: As mentioned in the stereoselective synthesis section, the use of imine reductases and reductive aminases provides a green route for the synthesis of amines from ketones or aldehydes. mdpi.com

Solvent Choice and Process Optimization:

Table 2: Green Chemistry Approaches for the Synthesis of this compound

| Synthetic Step | Conventional Method | Green Alternative | Green Chemistry Principle(s) |

| Bromination | Elemental Bromine | Enzymatic bromination, Photoredox catalysis | Use of renewable feedstocks, Safer chemicals, Catalysis |

| Amination | Reductive amination with metal hydrides | Catalytic amination, Biocatalysis | Atom economy, Catalysis, Safer chemicals |

| Solvent | Halogenated solvents | Water, Ethanol | Safer solvents |

Total Synthesis of Complex Natural Products Featuring the this compound Scaffold

While no natural products containing the precise this compound scaffold have been explicitly identified, a vast number of structurally related bromotyrosine derivatives have been isolated from marine organisms, particularly sponges and ascidians. nih.govmdpi.comnih.gov These compounds often exhibit significant biological activities, including antimicrobial, anticancer, and antiviral properties. nih.gov

The this compound moiety can be considered a synthetic building block or synthon for the construction of these more complex marine natural products. The chemical methodologies described in the preceding sections for the synthesis and functionalization of this scaffold are therefore highly relevant to the field of natural product synthesis.

Examples of Related Marine Natural Products:

Bastadins: A class of macrocyclic compounds composed of brominated tyrosine and tyramine (B21549) units. mdpi.com

Psammaplins: These compounds feature oxime functionalities and are derived from bromotyrosine. nih.gov

Simple Bromotyrosine Derivatives: A variety of smaller molecules derived from the degradation, reduction, or modification of bromotyrosine have been isolated. nih.gov

The synthesis of these natural products and their analogues often involves the preparation of brominated phenolic precursors. For example, the synthesis of natural bromophenols has been achieved through substitution, hydrolysis, and demethylation reactions of corresponding benzyl (B1604629) bromides. nih.gov The development of efficient and stereoselective routes to synthons like this compound would be a valuable contribution to the total synthesis of these and other potentially bioactive marine natural products.

Advanced Spectroscopic and Chromatographic Characterization in Research

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

No specific Infrared (IR) or Raman spectra for 4-(1-Aminoethyl)-2,6-dibromophenol have been found in the reviewed literature and databases. These vibrational spectroscopy techniques would provide key information about the functional groups present in the molecule.

Analysis of Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key functional groups—hydroxyl (O-H), amine (N-H), aromatic ring (C=C), carbon-bromine (C-Br), and alkyl (C-H)—exhibit characteristic vibrational frequencies.

The presence of a phenolic hydroxyl group gives rise to a broad absorption band in the region of 3200-3600 cm⁻¹, with the broadening being a result of hydrogen bonding. The primary amine group (-NH₂) typically shows two distinct stretching vibrations in the 3300-3500 cm⁻¹ range, corresponding to symmetric and asymmetric stretching modes. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring are found in the 1450-1600 cm⁻¹ region. The C-Br stretching vibrations are expected at lower frequencies, typically in the 500-650 cm⁻¹ range.

Table 1: Characteristic Infrared (IR) Vibrational Frequencies for this compound

| Functional Group | Type of Vibration | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|---|

| Phenolic O-H | Stretch, H-bonded | 3200 - 3600 | Broad absorption |

| Amine N-H | Asymmetric & Symmetric Stretch | 3300 - 3500 | Two distinct peaks for -NH₂ |

| Aromatic C-H | Stretch | 3000 - 3100 | Sharp, medium intensity |

| Aliphatic C-H | Stretch | 2850 - 2960 | From the ethyl side chain |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | Multiple bands |

| Amine N-H | Bend (Scissoring) | 1590 - 1650 |

Investigation of Hydrogen Bonding Interactions and Solvent Effects

The this compound molecule contains both hydrogen bond donors (the phenolic -OH and the amino -NH₂ groups) and acceptors (the oxygen and nitrogen atoms). This allows for both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonding. These interactions significantly influence the compound's physical and spectroscopic properties.

The effect of different solvents on the spectroscopic profile (solvatochromism) can reveal insights into these hydrogen bonding interactions. In non-polar solvents, intramolecular hydrogen bonding may be more prevalent. In polar, protic solvents (like water or ethanol), the solvent molecules can compete to form intermolecular hydrogen bonds with the compound. This can be observed through shifts in the O-H and N-H stretching frequencies in the IR spectrum. The pKa of the related compound 2,6-dibromophenol (B46663) is 6.67, indicating that the acidity of the phenolic proton is influenced by the electron-withdrawing bromine atoms; this acidity will, in turn, affect its hydrogen bonding capability. nih.gov

Advanced Chromatographic Techniques for Separation, Purity Assessment, and Quantitation

Chromatography is essential for isolating this compound from reaction mixtures, assessing its purity, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like bromophenols. mdpi.com Method development focuses on optimizing the separation of the target compound from impurities or other components. phenomenex.com

For bromophenolic compounds, reversed-phase HPLC is commonly employed. A study on the separation of similar compounds from the red alga Vertebrata lanosa utilized a C8 stationary phase column and a mobile phase gradient of acetonitrile (B52724) and water containing 0.05% trifluoroacetic acid (TFA). mdpi.comresearchgate.net The TFA acts as an ion-pairing agent to improve peak shape for basic compounds like amines. Detection is typically achieved using a Diode Array Detector (DAD), with monitoring at wavelengths around 210 nm where the phenolic chromophore absorbs strongly. researchgate.net Method validation ensures the procedure is selective, linear, precise, and accurate for quantification. mdpi.com

Table 2: Example HPLC Method Parameters for Bromophenol Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Phenomenex Luna C8(2) (150 mm × 2.0 mm, 3 µm) | researchgate.net |

| Mobile Phase A | Water with 0.05% Trifluoroacetic Acid (TFA) | researchgate.net |

| Mobile Phase B | Acetonitrile with 0.05% Trifluoroacetic Acid (TFA) | researchgate.net |

| Gradient | 2% B to 50% B over 15 min, then to 70% B | researchgate.net |

| Flow Rate | 0.25 mL/min | researchgate.net |

| Column Temperature | 30 °C | researchgate.net |

| Detection | Diode Array Detector (DAD) at 210 nm | researchgate.net |

| Injection Volume | 5 µL | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. mdpi.com Due to its low volatility and polar functional groups, this compound is not suitable for direct GC-MS analysis. It must first be chemically modified into a more volatile and thermally stable derivative. mdpi.comresearchgate.net

Common derivatization strategies for phenols and amines include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogens on the -OH and -NH₂ groups with non-polar trimethylsilyl (B98337) (TMS) groups. researchgate.net

Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or propionic anhydride react with the amine and hydroxyl groups to form ester and amide derivatives. researchgate.net

Once derivatized, the compound can be analyzed by GC-MS. The gas chromatograph separates the derivative from other components, and the mass spectrometer fragments the molecule, producing a unique mass spectrum that allows for structural confirmation and identification by comparison with spectral libraries. phytojournal.com

Table 3: Typical GC-MS Analysis Parameters

| Parameter | Condition | Source |

|---|---|---|

| Derivatization Reagent | MSTFA (silylation) or Propionic Anhydride (acylation) | researchgate.net |

| GC Column | DB-5MS or equivalent (e.g., HP-1MS) non-polar capillary column | mdpi.comresearchgate.net |

| Carrier Gas | Helium | nih.gov |

| Injection Mode | Splitless | nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | nih.gov |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | nih.gov |

| Data Acquisition | Full Scan or Selected Ion Monitoring (SIM) | researchgate.net |

X-ray Crystallography for Solid-State Structural Determination (if applicable to derivatives/complexes)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If single crystals of this compound or a suitable derivative can be grown, this technique can provide unambiguous structural information, including bond lengths, bond angles, and conformational details.

The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. Studies on other complex bromo-derivatives have successfully used this method to reveal detailed crystal structures after isolating the compounds chromatographically. semanticscholar.org The analysis of the crystal packing can also reveal intermolecular interactions, such as hydrogen bonds and halogen–π interactions, which govern the supramolecular architecture in the solid state. semanticscholar.org

Biological Activities and Mechanistic Studies Preclinical Investigations

Antimicrobial Activity Investigations

There is no available scientific literature detailing the antimicrobial properties of 4-(1-Aminoethyl)-2,6-dibromophenol.

Antibacterial Mechanisms: Effects on Cell Membrane Permeability and Biofilm Formation

No studies were found that investigated the antibacterial mechanisms of this compound, including its potential effects on bacterial cell membrane permeability or its ability to inhibit or disperse biofilm formation. While the disruption of the cell membrane and the inhibition of biofilm are known antibacterial strategies, the role of this compound in these processes has not been documented.

Antifungal and Antiviral Properties and Modes of Action

Information regarding the antifungal or antiviral activity of this compound is not present in the available scientific literature. Consequently, no modes of action have been described.

Cytotoxicity and Antiproliferative Effects in In Vitro Cellular Models (Preclinical)

There are no published preclinical studies on the cytotoxicity or antiproliferative effects of this compound in any in vitro cellular models.

Induction of Apoptosis and Cell Cycle Modulation

The capacity of this compound to induce apoptosis or modulate the cell cycle has not been investigated in any published research. Therefore, data on its influence on apoptotic pathways or cell cycle checkpoints is non-existent.

DNA Interaction Studies and Related Molecular Mechanisms

No literature is available that describes the interaction of this compound with DNA or elucidates any related molecular mechanisms. Studies concerning DNA damage or repair pathways in relation to this compound have not been conducted.

Anti-inflammatory Pathways and Immunomodulatory Effects

There is a lack of published data concerning the anti-inflammatory or immunomodulatory effects of this compound. Its potential interaction with inflammatory pathways or its influence on immune responses remains uninvestigated.

Enzyme Inhibition and/or Activation Studies (e.g., Carbonic Anhydrase)

Currently, there is no publicly available scientific literature detailing enzyme inhibition or activation studies specifically conducted on this compound. While research into the effects of structurally related brominated phenols on various enzymes, including carbonic anhydrases, exists, specific data for this compound is not available. Therefore, its profile as an enzyme inhibitor or activator remains uncharacterized.

Neurobiological Interactions and Receptor Binding in Preclinical Models

Investigations into the neurobiological interactions and receptor binding profile of this compound in preclinical models have not been reported in the accessible scientific literature. Consequently, its potential effects on neurological pathways, neurotransmitter receptors, or other central nervous system targets are unknown.

Antioxidant Potential and Related Radical Scavenging Mechanisms

There are no specific studies available that have evaluated the antioxidant potential or radical scavenging mechanisms of this compound. Although the phenolic structural motif is present in many known antioxidant compounds, experimental data demonstrating such activity for this specific compound, including details on its mechanism (e.g., hydrogen atom transfer, single electron transfer), is not documented in current scientific publications.

Other Investigated Biological Activities and Their Underlying Molecular Mechanisms

A comprehensive search of scientific databases reveals no other investigated biological activities or studies on the underlying molecular mechanisms for this compound. Its broader pharmacological profile and potential interactions with other biological systems have not been a subject of published research.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Bromine Substitutions on Biological Activity and Chemical Reactivity

Halogenation, particularly bromination, is a common strategy to enhance the biological activity of phenolic compounds. nih.gov The presence of bromine atoms on the phenolic ring of 4-(1-Aminoethyl)-2,6-dibromophenol significantly influences its electronic properties, lipophilicity, and steric profile, which in turn affects its biological activity and chemical reactivity.

The incorporation of halogen substituents can lead to an enhancement in metabolic stability, lipophilicity, and electronegativity, which may confer advantages to the biophysical and chemical properties of the compounds. researchgate.net For instance, the bromination of thymol (B1683141) has been shown to produce 4-bromothymol, a highly effective antimicrobial compound. nih.gov In many cases, halogenated natural products exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects. researchgate.net

The position of the bromine atoms is also crucial. In the case of this compound, the bromine atoms are located at positions 2 and 6, ortho to the hydroxyl group. This substitution pattern is known to influence the acidity of the phenolic proton and the reactivity of the aromatic ring towards electrophilic substitution. quora.com The electron-withdrawing nature of the bromine atoms can increase the acidity of the phenolic hydroxyl group.

A study on bromophenol derivatives as protein tyrosine phosphatase 1B (PTP1B) inhibitors indicated that having multiple bromine atoms (four to five) attached to the aryl rings was important for potent inhibition. nih.gov This suggests that the extent and pattern of bromination are key determinants of biological activity.

Table 1: Effect of Bromination on the Biological Activity of Phenolic Compounds

| Parent Compound | Brominated Derivative | Observed Effect on Biological Activity |

| Thymol | 4-Bromothymol | Enhanced antimicrobial activity nih.gov |

| Phenol (B47542) | 2,4,6-Tribromophenol | Used as a flame retardant and pesticide ebi.ac.uk |

| A marine-derived bromophenol | Compound 26 (a derivative) | Showed a two-fold increase in PTP1B inhibitory activity compared to the lead compound nih.gov |

Role of the Phenolic Hydroxyl Group in Molecular Recognition and Interaction

The phenolic hydroxyl group is a critical functional group that can act as both a hydrogen bond donor and acceptor, playing a significant role in molecular recognition and interaction with biological targets. nih.govnih.gov The acidity of the phenolic proton, which is influenced by other substituents on the ring, is a key factor in these interactions. researchgate.net

The ability of the hydroxyl group to form hydrogen bonds is fundamental to the binding of phenolic compounds to receptors. nih.gov For many phenolic compounds, their antioxidant activity is related to the ability of the hydroxyl group to donate a hydrogen atom to scavenge free radicals. nih.govnih.gov The presence of electron-withdrawing groups, such as the bromine atoms in this compound, can enhance this radical-scavenging ability by stabilizing the resulting phenoxyl radical.

In the context of enzyme inhibition, the phenolic hydroxyl group can interact with key amino acid residues in the active site. For example, in the case of PTP1B inhibitors, the hydroxyl groups of bromophenols are crucial for binding to the enzyme's active site. nih.gov

Influence of the Aminoethyl Side Chain Structure on Target Binding and Selectivity

The aminoethyl side chain at the 4-position of the phenol ring introduces a basic center and additional points of interaction, which can significantly influence target binding and selectivity. The primary amine group can be protonated at physiological pH, allowing for ionic interactions with negatively charged residues in a binding pocket.

The structure of the side chain, including its length and flexibility, is a critical determinant of biological activity. Studies on various classes of compounds have shown that modifications to an amino-containing side chain can drastically alter binding affinity and selectivity for different receptors. For instance, the chemical nature of side chains in polymers has been shown to impact their properties. nih.gov

Stereochemical Effects on Biological Potency and Receptor Interaction

The aminoethyl side chain of this compound contains a chiral center at the carbon atom bearing the amino group. This means the compound can exist as two enantiomers, (R)- and (S)-4-(1-Aminoethyl)-2,6-dibromophenol. Stereochemistry often plays a profound role in the biological activity of chiral molecules, as biological macromolecules like enzymes and receptors are themselves chiral.

The differential interaction of enantiomers with a biological target can lead to significant differences in potency, efficacy, and even the nature of the biological response. One enantiomer may bind with high affinity to a receptor, while the other may have low or no affinity. This is because the three-dimensional arrangement of functional groups in one enantiomer may allow for optimal interactions with the binding site, whereas the other enantiomer cannot achieve the same favorable interactions.

While specific studies on the stereochemical effects of this compound are not widely available, the principle of stereospecificity is well-established in pharmacology. For example, the different enantiomers of a drug can have distinct pharmacological profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is a cornerstone of modern ligand-based drug design, especially when the three-dimensional structure of the target is unknown. nih.gov

The underlying principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, such as hydrophobicity, electronics, and sterics. nih.gov For a series of compounds like derivatives of this compound, a QSAR model could be developed by systematically modifying the substituents and correlating these changes with observed biological activity.

QSAR models can be used to:

Predict the activity of new, unsynthesized compounds.

Optimize lead compounds to enhance their potency and selectivity.

Gain insights into the mechanism of action by identifying the key structural features required for activity.

For instance, a 3D-QSAR study on Bcl-2 protein antagonists helped in identifying the bioactive conformations of the ligands and led to the discovery of more potent compounds. nih.gov Similarly, a QSAR model for bromophenol derivatives could guide the design of new analogs with improved activity by suggesting optimal substitutions on the phenolic ring or modifications to the aminoethyl side chain. The development of a statistically robust QSAR model requires a dataset of compounds with a wide range of structural diversity and biological activity. frontiersin.org

Computational and Theoretical Chemistry of 4 1 Aminoethyl 2,6 Dibromophenol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic structure, and various spectroscopic properties with a high degree of accuracy.

Density Functional Theory (DFT) and ab initio methods are powerful tools for investigating the electronic structure of molecules. For a molecule like 4-(1-Aminoethyl)-2,6-dibromophenol, these calculations would typically begin with geometry optimization to find the lowest energy conformation. The B3LYP functional combined with a basis set such as 6-311++G(d,p) is a common choice for such calculations on phenolic compounds, providing a good balance between accuracy and computational cost. explorationpub.com

Table 1: Illustrative Calculated Electronic Properties of a Substituted Phenol (B47542) Analogue

| Property | Calculated Value | Method/Basis Set |

| HOMO Energy | -5.8 eV | DFT/B3LYP/6-31G |

| LUMO Energy | -1.2 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 4.6 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 3.5 D | DFT/B3LYP/6-31G |

| Note: This data is representative of a substituted phenol and not specific to this compound. |

Computational methods can reliably predict various spectroscopic properties.

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) is the most common method for calculating NMR chemical shifts. By performing these calculations on the optimized geometry of this compound, one could predict the ¹H and ¹³C NMR spectra. The predicted shifts would be valuable for confirming the molecular structure and for the assignment of experimental spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. acs.org For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insight into the electronic transitions. The presence of the phenolic chromophore, influenced by the aminoethyl and bromo substituents, would determine its absorption in the UV-Vis region.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. These calculations provide a theoretical infrared (IR) spectrum, which can be compared with experimental data to identify characteristic vibrational modes, such as the O-H stretch of the phenol, the N-H bends of the amino group, and the C-Br stretches.

Table 2: Illustrative Predicted Vibrational Frequencies for a Phenolic Compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch | 3650 |

| N-H Symmetric Stretch | 3400 |

| N-H Asymmetric Stretch | 3500 |

| C-H Aromatic Stretch | 3100-3000 |

| C=C Aromatic Stretch | 1600-1450 |

| C-N Stretch | 1350 |

| C-O Stretch | 1250 |

| C-Br Stretch | 650-550 |

| Note: These are typical frequency ranges and the exact values for this compound would require specific calculations. |

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, typically a protein. nih.govmdpi.com This is crucial for understanding the potential biological activity of a compound. For this compound, docking studies could be performed against various protein targets to explore its potential as an inhibitor or modulator.

The process involves preparing the 3D structure of the ligand (this compound) and the protein. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring them based on a force field. The results provide insights into the binding affinity (often expressed as a docking score or binding energy) and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex. The phenolic hydroxyl and the amino group of the compound are likely to act as hydrogen bond donors and acceptors, while the dibrominated phenyl ring can participate in hydrophobic and halogen bonding interactions. nih.gov

Table 3: Illustrative Molecular Docking Results of a Phenolic Ligand with a Target Protein

| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |

| Tyrosinase | -7.5 | HIS244, HIS263, PHE264 |

| Alpha-Amylase | -6.8 | ASP197, GLU233, HIS305 |

| Note: This data is hypothetical and serves to illustrate the output of a molecular docking study. |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of a molecule over time. nih.gov For this compound, an MD simulation would involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces on each atom and their subsequent motion over a period of time.

These simulations are invaluable for:

Conformational Analysis: Identifying the most stable conformations of the molecule in solution and the energy barriers between them. The flexibility of the aminoethyl side chain would be a key aspect to investigate.

Solvent Effects: Understanding how the solvent molecules arrange around the solute and how this affects its structure and dynamics. The hydration of the polar hydroxyl and amino groups, as well as the hydrophobic regions of the molecule, can be visualized and quantified.

Studying Interactions: When simulated with a protein, MD can provide insights into the stability of the docked pose and the dynamic nature of the ligand-protein interactions.

In Silico Screening and Virtual Library Design for Analogues

In silico screening involves computationally evaluating large libraries of compounds to identify those with a high probability of having a desired biological activity. Starting with the this compound scaffold, a virtual library of analogues could be designed by systematically modifying its structure. For example, the position and number of bromine atoms could be varied, the aminoethyl side chain could be altered, or other substituents could be introduced on the phenyl ring.

These virtual libraries can then be screened against a specific protein target using high-throughput molecular docking. This approach allows for the rapid identification of promising lead compounds for further experimental investigation, saving significant time and resources compared to traditional high-throughput screening of physical compounds.

Prediction of Reactivity, Reaction Pathways, and Stability

Computational methods can be used to predict the chemical reactivity and stability of this compound.

Reactivity Indices: DFT calculations can provide various reactivity descriptors, such as the Fukui function and dual descriptor, which indicate the most likely sites for nucleophilic and electrophilic attack. For this molecule, the electron-rich phenyl ring, particularly the positions ortho and para to the hydroxyl group (if unsubstituted), and the lone pairs on the oxygen and nitrogen atoms would be key reactive sites.

Reaction Pathways: The mechanisms of potential reactions, such as oxidation of the phenol or reactions involving the amino group, can be modeled. By calculating the energies of reactants, transition states, and products, the activation energies and reaction enthalpies can be determined, providing a detailed understanding of the reaction kinetics and thermodynamics. acs.org

Stability: The stability of the molecule can be assessed by calculating its bond dissociation energies. For instance, the O-H bond dissociation enthalpy is a key parameter in predicting the antioxidant activity of phenolic compounds. explorationpub.com The influence of the bromo and aminoethyl substituents on the stability of the resulting phenoxyl radical would be a critical factor. nih.gov Computational models can also predict potential degradation pathways, which is important for assessing the environmental fate of the compound. nih.gov

Future Research Directions and Unexplored Avenues

Discovery of Novel Biosynthetic Pathways and Biotransformation Studies

The natural origins of 4-(1-Aminoethyl)-2,6-dibromophenol are presumed to be marine organisms, such as algae and bacteria, which are known to be prolific producers of brominated compounds. nih.govnih.gov The biosynthesis of these molecules is a complex process, and while the involvement of vanadium-dependent bromoperoxidase enzymes is established for the bromination of phenolic precursors, the complete pathways are not yet fully elucidated. nih.govnih.gov A key area of future research will be to identify the specific organisms that synthesize this compound and to characterize the enzymatic machinery involved.

It is hypothesized that, similar to other marine bromophenols, the biosynthesis of this compound likely begins with a common amino acid precursor, such as L-tyrosine. nih.gov Subsequent modifications, including bromination by bromoperoxidases and the addition of the aminoethyl group, would lead to the final structure. Unraveling this pathway could be achieved through a combination of genomic and metabolomic approaches on candidate marine organisms.

Furthermore, biotransformation studies, which explore how this compound is metabolized by various organisms, including humans, are crucial. Understanding the metabolic fate of this compound is essential for any potential therapeutic development.

Advanced Synthetic Methodologies for Complex Analogues and Prodrugs

The development of robust and efficient synthetic routes to this compound and its complex analogues is a critical step towards exploring its therapeutic potential. While general methods for the synthesis of functionalized bromophenols exist, creating a library of diverse analogues with high purity and stereochemical control remains a challenge. Future research should focus on developing novel synthetic strategies, potentially including asymmetric synthesis to obtain specific enantiomers of this compound, as chirality often plays a crucial role in biological activity.

Moreover, the design and synthesis of prodrugs of this compound could be a valuable strategy to enhance its pharmacokinetic properties. Phenolic compounds are often subject to rapid metabolism, which can limit their bioavailability. Prodrug approaches, such as esterification of the phenolic hydroxyl group, could be employed to protect the molecule from premature degradation and facilitate its delivery to target tissues.

Elucidation of Broader Biological Roles and Identification of Undiscovered Molecular Targets

The known biological activities of the broader class of marine bromophenols are extensive, encompassing antioxidant, antimicrobial, anticancer, and anti-diabetic properties. nih.govresearchgate.netnih.gov These activities are often attributed to their ability to interact with a variety of molecular targets. For instance, some bromophenols have been shown to inhibit enzymes such as protein tyrosine phosphatase 1B (PTP1B), aldose reductase, and carbonic anhydrases. plos.orgnih.gov

A significant future endeavor will be to screen this compound against a wide range of biological targets to uncover its specific pharmacological profile. This could lead to the discovery of novel therapeutic applications. Given the structural similarities to other bioactive marine compounds, it is plausible that this compound may interact with targets that are yet to be identified for this class of molecules. High-throughput screening and target identification technologies will be instrumental in this exploration.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Studies

To gain a deeper understanding of how this compound exerts its biological effects, the integration of "omics" technologies is indispensable. Proteomics can be used to identify changes in protein expression and post-translational modifications within cells upon treatment with the compound, revealing the cellular pathways that are affected. Metabolomics, on the other hand, can provide a comprehensive snapshot of the metabolic changes induced by the compound, offering insights into its mechanism of action and potential off-target effects.

These powerful technologies can help to construct a systems-level understanding of the compound's activity, moving beyond a single-target approach. By analyzing the global changes in the proteome and metabolome, researchers can identify networks of interacting proteins and metabolites that are perturbed by this compound, providing a more holistic view of its biological impact.

Rational Design of Next-Generation Analogues for Specific Biological Interventions

Once the key molecular targets and structure-activity relationships (SAR) of this compound are established, this knowledge can be leveraged for the rational design of next-generation analogues with improved potency, selectivity, and pharmacokinetic properties. Computational modeling and in silico screening can be employed to predict how modifications to the chemical structure will affect binding to a specific target.

This rational design approach allows for the targeted optimization of the lead compound, moving away from traditional trial-and-error methods. By systematically modifying the functional groups on the aromatic ring and the aminoethyl side chain, it may be possible to develop highly specific and effective therapeutic agents for a variety of diseases.

Challenges in High-Throughput Screening and Lead Optimization in Drug Discovery Pipelines

While the potential of marine natural products like this compound is vast, there are inherent challenges in integrating them into drug discovery pipelines. High-throughput screening (HTS) of natural product libraries can be complex due to the structural diversity and often limited availability of the compounds. Developing robust and sensitive assays that are compatible with the physicochemical properties of bromophenols is a key hurdle to overcome.

Furthermore, the lead optimization phase for natural products can be more challenging than for synthetic compounds. The complex structures of many natural products can make chemical modifications difficult and costly. Overcoming these challenges will require innovative approaches to HTS, assay development, and synthetic chemistry.

Environmental and Ecological Roles of Bromophenolic Compounds in Marine Ecosystems

Beyond their therapeutic potential, bromophenolic compounds play important roles in the marine ecosystems from which they originate. They are believed to be involved in chemical defense mechanisms, protecting the producing organisms from predation, competition, and fouling. nih.govnih.gov Understanding the ecological functions of this compound and other bromophenols can provide valuable insights into marine chemical ecology.

Future research in this area could involve studying the effects of these compounds on the settlement and growth of other marine organisms, as well as their role in mediating inter- and intra-species interactions. This knowledge is not only of fundamental scientific interest but could also have practical applications, for example, in the development of new antifouling agents.

Q & A

Q. How can computational modeling predict the photochemical behavior of this compound in environmental systems?

- Approach :

- DFT calculations : Simulate radical stabilization energies and reaction pathways using Gaussian09 (B3LYP/6-31G*) .

- Molecular docking : Predict interactions with microbial enzymes (e.g., laccases) using AutoDock Vina .

Key Research Gaps

- Toxicokinetics : Limited data on metabolic pathways in mammals.

- Advanced detection : Develop aptamer-based sensors for trace quantification in environmental samples.

- Green synthesis : Explore biocatalytic methods using bromoperoxidases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.